molecular formula C5H6N2O B1296387 5-Methyl-3(2H)-pyridazinone CAS No. 54709-94-3

5-Methyl-3(2H)-pyridazinone

Cat. No.: B1296387
CAS No.: 54709-94-3
M. Wt: 110.11 g/mol
InChI Key: MMDFKVYPOQFQHP-UHFFFAOYSA-N
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Description

5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound with a pyridazine ring structure It is characterized by the presence of a methyl group at the 5-position and a keto group at the 3-position

Scientific Research Applications

5-Methyl-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Future Directions

In the field of flavor compounds, there is ongoing research into the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), the key flavor compound in strawberries . This research could provide a foundation for the improvement of strawberry flavor and the biotechnological production of HDMF .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with diketones or keto acids. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 5-methyl-3-hydroxypyridazine.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyridazine derivatives with additional oxygen-containing functional groups.

    Reduction: 5-Methyl-3-hydroxypyridazine.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like aroma, this compound is structurally similar but differs in its functional groups and applications.

    2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another related compound with distinct sensory properties and uses in the food industry.

Uniqueness

5-Methyl-3(2H)-pyridazinone is unique due to its specific substitution pattern and the presence of a pyridazine ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDFKVYPOQFQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316165
Record name 5-Methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54709-94-3
Record name 54709-94-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300284
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridazin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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